
Vanadium sulfate
Overview
Description
Vanadium sulfate, chemically represented as VOSO₄, is a tetravalent vanadium compound (oxidation state +4) commonly found as a blue crystalline solid. It is the most stable and widely used vanadium compound in dietary supplements and experimental therapeutics . Its biological relevance stems from its insulin-mimetic properties, which include anti-hyperglycemic, anti-hyperlipidemic, and hyperinsulinemic effects, making it a candidate for diabetes management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanadium sulfate can be prepared by the electrolytic reduction of vanadyl sulfate in sulfuric acid. This process involves the reduction of vanadium from a higher oxidation state to a lower one, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through solvent extraction methods. For instance, highly pure vanadyl sulfate can be prepared from sulfate solutions containing impurities of iron and aluminum by solvent extraction using 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester and tri-n-butyl phosphate as phase modifiers .
Chemical Reactions Analysis
Types of Reactions: Vanadium sulfate undergoes various chemical reactions, including oxidation, reduction, and complexation reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to lower oxidation states using reducing agents like sodium borohydride or zinc in acidic conditions.
Complexation: this compound forms complexes with ligands such as ethylenediaminetetraacetic acid (EDTA) and other chelating agents.
Major Products:
Oxidation: Vanadium pentoxide (V₂O₅) is a common product of oxidation reactions.
Reduction: Vanadium(III) sulfate is a typical product of reduction reactions.
Complexation: Various vanadium complexes depending on the ligands used.
Scientific Research Applications
Mechanism of Action
Vanadium sulfate can be compared with other vanadium compounds such as vanadium pentoxide and vanadyl sulfate:
Vanadium Pentoxide (V₂O₅): This compound is primarily used as a catalyst in the production of sulfuric acid.
Vanadyl Sulfate (VOSO₄): Vanadyl sulfate is another vanadium compound with a different oxidation state.
Uniqueness of this compound: this compound is unique due to its ability to form various hydrates and its versatility in undergoing multiple types of chemical reactions. Its applications in energy storage, particularly in vanadium redox flow batteries, highlight its importance in modern technology .
Comparison with Similar Compounds
Comparison with Similar Vanadium Compounds
Inorganic Vanadium Compounds
Sodium Metavanadate (NaVO₃) and Sodium Orthovanadate (Na₃VO₄)
- Oxidation State and Toxicity : These pentavalent (+5) compounds exhibit higher toxicity compared to tetravalent vanadium sulfate. For example, sodium orthovanadate inhibits protein tyrosine phosphatases (PTPases) and ATPases due to its structural similarity to phosphate .
- Catalytic Activity : In oxidative desulfurization processes, catalysts derived from ammonium metavanadate (pentavalent) outperformed those using vanadium(IV) oxide sulfate, likely due to higher surface vanadium concentration and optimal oxidation state .
Vanadium Pentoxide (V₂O₅)
- A pentavalent compound with industrial applications, V₂O₅ is more toxic than vanadyl sulfate. It disrupts respiratory and cardiovascular systems in acute exposures .
Organometallic Vanadium Complexes
Vanadocenes (e.g., Vanadocene Dichloride)
Vanadium-Thiosemicarbazone Complexes
- Complexes with thiosemicarbazone ligands exhibit enhanced antibacterial and antitubercular activity compared to free ligands or vanadyl sulfate. For instance, they showed higher efficacy against Mycobacterium tuberculosis .
V(III)-Cysteine Complex
- In a study on benzo(alpha)pyrene-induced tumors, the V(III)-cysteine complex significantly prolonged survival time (19.7% remission rate) and reduced tumor growth, outperforming vanadyl sulfate and free cysteine .
Oxidation State and Bioactivity
- Tetravalent vs. Pentavalent : Tetravalent compounds like vanadyl sulfate are less toxic but often less bioactive. Pentavalent compounds (e.g., vanadate) mimic phosphate in signaling pathways but face bioavailability challenges due to rapid reduction to V(IV) in vivo .
Key Research Findings and Data Tables
Table 2: Comparative Catalytic Performance in Desulfurization
Catalyst Precursor | Vanadium State | Surface Vanadium Concentration | Activity Ranking |
---|---|---|---|
Ammonium metavanadate | +5 | High | 1 |
Vanadium(IV) oxide sulfate | +4 | Moderate | 2 |
Mechanistic Insights and Clinical Considerations
- Structural Mimicry : Vanadate’s similarity to phosphate allows it to interfere with phosphate-dependent enzymes, while vanadyl sulfate’s stability in physiological conditions enhances its therapeutic exploration .
- Biodistribution : Pentavalent compounds are rapidly converted to V(IV) in the body, limiting their utility. Organic complexes (e.g., V-cysteine) improve bioavailability and target specificity .
- Contradictions in Research : While vanadyl sulfate shows promise in vitro for diabetes and cancer, human trials report minimal benefits and side effects, highlighting the need for optimized formulations .
Biological Activity
Vanadium sulfate (VOSO₄) is a vanadium compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and oxidative stress mitigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Vanadium compounds, including this compound, exhibit insulin-mimetic properties, making them significant in the treatment of insulin resistance and type 2 diabetes. The biological activity of this compound can be attributed to several mechanisms:
- Insulin Receptor Activation : this compound enhances the activity of insulin receptors by inhibiting protein tyrosine phosphatases (PTPs), which are responsible for dephosphorylating insulin receptors. This inhibition leads to increased insulin receptor phosphorylation and enhanced glucose uptake by cells .
- Glucose Metabolism Enhancement : Studies have shown that this compound increases glucose transport and metabolism in skeletal muscles, liver, and adipose tissues. It stimulates glucose uptake through the activation of the PKB/Akt signaling pathway, which promotes GLUT4 translocation to the cell membrane .
- Antioxidant Properties : Vanadium compounds have demonstrated antioxidant activity by inhibiting reactive oxygen species (ROS) production. This property is particularly relevant in mitigating oxidative stress associated with various diseases .
In Vivo Studies
A significant study investigated the effects of this compound on diabetic rats. The study administered doses of 5 and 10 mg/kg for 30 days, revealing that:
- Blood Glucose Regulation : this compound treatment normalized blood glucose levels in diabetic rats, significantly improving insulin sensitivity and restoring insulinemia levels .
- Beta Cell Regeneration : The treatment led to an increase in the number of insulin-immunopositive beta cells in pancreatic islets, indicating potential for beta cell regeneration in diabetic conditions .
In Vitro Studies
In vitro experiments have demonstrated that this compound enhances glucose transport in cultured cells. The compound's structural similarity to orthophosphate allows it to interfere with cellular signaling pathways involved in glucose metabolism .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Diabetes Management : A clinical case reported significant improvements in glycemic control among patients treated with this compound as an adjunct therapy alongside standard diabetes medications.
- Cancer Research : Preliminary studies indicate that vanadium compounds may possess anticancer properties through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation .
Comparative Analysis
The following table summarizes key findings from various studies on this compound's biological activity:
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying vanadium sulfate in complex matrices, and what are their limitations?
- Methodological Answer : The most widely accepted methods include titration (e.g., ammonium ferrous sulfate titration for vanadium quantification per GB/T 223.13) and ICP-OES for trace analysis. Titration is cost-effective but requires careful control of redox conditions to avoid interference from coexisting ions like Fe²⁺/Fe³⁺ . ICP-OES offers higher sensitivity but may suffer from spectral overlaps (e.g., V II 292.464 nm with Cr II 292.466 nm), necessitating matrix-matched calibration . Potentiometric titration after EDTA complexation is also effective for sulfate determination in vanadium electrolytes, achieving 98.9–100.0% recovery with minimal standard deviation .
Q. How can the redox behavior of this compound be systematically investigated in aqueous solutions?
- Methodological Answer : Redox studies require controlled pH and ionic strength to stabilize specific oxidation states (III, IV, V). For example, V(IV) sulfate solutions can be reduced using Fe(II) sulfate or Na₂SO₃ under acidic conditions, with color changes (blue → green → yellow) indicating transitions between oxidation states. Centrifugation or filtration is critical to isolate intermediates . Electrochemical methods (cyclic voltammetry) paired with UV-Vis spectroscopy provide real-time monitoring of redox shifts .
Q. What precautions are necessary when handling this compound in laboratory settings to ensure safety and sample integrity?
- Methodological Answer : this compound is hygroscopic and reacts with strong oxidizers, requiring storage in desiccators. Use fume hoods to avoid inhalation of fine powders, as vanadium compounds are classified as potential carcinogens (IARC Group 2B) at ≥0.1% concentrations . Glovebox conditions (argon atmosphere) are recommended for synthesizing oxygen-sensitive V(III) complexes to prevent oxidation .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported pharmacokinetic data of this compound in diabetic models?
- Methodological Answer : Inconsistent pharmacokinetic data often arise from variable sample collection timing or matrix effects. Standardize protocols by collecting ≥7 longitudinal samples (serum/urine) during dosing phases and using ICP-MS for trace-level vanadium detection (detection limit: 0.1 ppb). Normalize data to creatinine levels in urine to account for renal excretion variability .
Q. How can sulfate coordination modes in vanadium complexes be distinguished using spectroscopic and crystallographic techniques?
- Methodological Answer : Bridging vs. chelating sulfate ligands are identified via IR symmetry analysis: bridging sulfates show split ν₃(SO₄) bands (~1,100–1,250 cm⁻¹), while chelating modes exhibit a single broad peak. X-ray crystallography is definitive; for example, monodentate sulfate in [V(SO₄)(H₂O)₅]²⁺ vs. bidentate in [V₂(SO₄)₃]⁴⁻ . EXAFS can further clarify bond distances in amorphous systems .
Q. What methodologies optimize vanadium recovery from spent catalysts while minimizing environmental impact?
- Methodological Answer : Alkaline leaching with 4M NaOH at 100°C for 5 hours achieves >95% recovery from spent sulfuric acid catalysts. Particle size reduction (<150 mesh) enhances surface area for leaching efficiency. Follow with ion exchange or solvent extraction (e.g., primary amines in sulfate media) to isolate vanadium, reducing wastewater toxicity .
Q. How do researchers address speciation challenges of this compound in physiological conditions when studying its insulin-enhancing effects?
- Methodological Answer : Vanadium’s speciation (V(IV) vs. V(V)) under physiological pH (7.4) and redox potential is critical. Use speciation modeling software (e.g., PHREEQC) to predict dominant species (e.g., [VO(H₂O)₅]²⁺ vs. H₂VO₄⁻). Validate with EPR spectroscopy for V(IV) detection (g ~1.96) and NMR for V(V) .
Q. What considerations are critical when designing experiments to synthesize vanadium(III) sulfate complexes under controlled conditions?
- Methodological Answer : V(III) is highly oxygen-sensitive. Synthesize in inert atmospheres using reducing agents (e.g., Zn/Hg) in sulfuric acid. Monitor via cyclic voltammetry to confirm reduction from V(IV) to V(III). Stabilize with ligands like EDTA to prevent disproportionation (2V³⁺ → V²⁺ + V⁴⁺) .
Properties
IUPAC Name |
vanadium;pentasulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5H2O4S.2V/c5*1-5(2,3)4;;/h5*(H2,1,2,3,4);;/p-10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOJJEQVSOCDGA-UHFFFAOYSA-D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V].[V] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O20S5V2-10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16785-81-2 | |
Record name | Sulfuric acid, vanadium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016785812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.